molecular formula C9H8N4OS B7728770 [(2-oxoindol-3-yl)amino]thiourea

[(2-oxoindol-3-yl)amino]thiourea

Cat. No.: B7728770
M. Wt: 220.25 g/mol
InChI Key: SLEMRAMJSGBARH-UHFFFAOYSA-N
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Description

[(2-oxoindol-3-yl)amino]thiourea is a compound with the molecular formula C9H8N4OS and a molecular weight of 220.25 g/mol . . This compound is a derivative of thiourea and oxindole, and it has garnered significant interest due to its diverse biological and chemical properties.

Preparation Methods

The synthesis of [(2-oxoindol-3-yl)amino]thiourea typically involves the reaction of isatin with thiosemicarbazide . The reaction is carried out in an ethanol solvent, and the mixture is heated under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

[(2-oxoindol-3-yl)amino]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[(2-oxoindol-3-yl)amino]thiourea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(2-oxoindol-3-yl)amino]thiourea involves its interaction with various molecular targets and pathways. It can inhibit enzymes, interfere with DNA synthesis, and induce apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

[(2-oxoindol-3-yl)amino]thiourea is unique due to its combination of oxindole and thiourea moieties. Similar compounds include:

The uniqueness of this compound lies in its ability to combine the properties of both oxindole and thiourea, leading to enhanced biological activities and potential therapeutic applications.

Properties

IUPAC Name

[(2-oxoindol-3-yl)amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4OS/c10-9(15)13-12-7-5-3-1-2-4-6(5)11-8(7)14/h1-4H,(H3,10,13,15)(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEMRAMJSGBARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=O)N=C2C=C1)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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